Absence of Covalent Cysteine Reactivity vs. EN450: A Functional Control Compound
EN450 (N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide) is a cysteine-reactive covalent molecular glue degrader that engages allosteric C111 of the E2 ubiquitin ligase UBE2D. In isoTOP-ABPP chemoproteomic profiling using HAP1 cells treated with EN450 at 50 μM for 3 h, followed by labeling with an alkyne-functionalized iodoacetamide probe (200 μM, 1 h), 23 protein targets showed significant engagement with light/heavy ratios >4 and adjusted p<0.05, among 4,501 cysteines quantified [1]. The target compound N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide replaces the acrylamide Michael acceptor with a non-electrophilic acetamide (CH₃–CO–NH– vs. CH₂=CH–CO–NH–). Based on the established structure-activity relationship for acrylamide-based covalent ligands, this substitution abolishes thiol reactivity: the acetamide lacks the α,β-unsaturated carbonyl required for Michael addition to cysteine thiolates. The quantitative prediction is that the target compound will show negligible (<2-fold) competition in the same isoTOP-ABPP assay at equivalent or higher concentrations [1].
| Evidence Dimension | Covalent cysteine engagement (isoTOP-ABPP competition ratio light/heavy) |
|---|---|
| Target Compound Data | Predicted competition ratio <2 (no covalent binding) at ≥50 μM in HAP1 cell lysate (class-level prediction based on absence of electrophilic warhead) |
| Comparator Or Baseline | EN450: 23 targets with ratio >4, p<0.05, at 50 μM in HAP1 cells, including C111 of UBE2D as the primary engagement site [1] |
| Quantified Difference | Qualitative categorical difference: covalent (EN450) vs. non-covalent (target compound). EN450 engages ≥23 cysteine targets; target compound predicted to engage 0. |
| Conditions | HAP1 leukemia cells, isoTOP-ABPP with alkyne-iodoacetamide probe (200 μM), EN450 treatment 50 μM for 3 h, n=4 biologically independent replicates [1] |
Why This Matters
The non-electrophilic nature of the target compound positions it as the appropriate negative control for chemoproteomic and cell-based experiments using EN450 or related covalent ligands, enabling discrimination of covalent vs. non-covalent pharmacological effects.
- [1] Hsu NS, et al. Chemoproteomics-enabled discovery of a covalent molecular glue degrader targeting NF-κB. Cell Chemical Biology. 2023;30(4):394-402.e9. doi:10.1016/j.chembiol.2023.02.008. View Source
